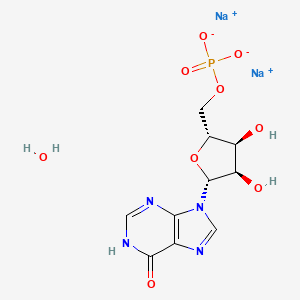

Inosine 5'-monophosphate disodium salt hydrate

説明

Inosine 5'-monophosphate disodium salt hydrate (IMP-Na₂·xH₂O) is a sodium salt of inosine monophosphate (IMP), a ribonucleotide featuring a hypoxanthine base. Its molecular formula is C₁₀H₁₁N₄O₈PNa₂·xH₂O, with a molecular weight of 392.17 (anhydrous) . IMP is a critical intermediate in purine biosynthesis and serves as a precursor for adenosine triphosphate (ATP) and guanosine triphosphate (GTP) . Industrially, it is widely used as a flavor enhancer in food products, often synergizing with monosodium glutamate (MSG) to amplify umami taste . Structurally, its decahydrate form (C₁₀H₁₁N₄O₈PNa₂·10H₂O) exhibits unique crystalline conformations influenced by hydration . IMP is water-soluble (150 mg/mL at 25°C) and typically stored under dry, sealed conditions at 2–8°C .

特性

CAS番号 |

352195-40-5 |

|---|---|

分子式 |

C11H15N4Na2O8P |

分子量 |

408.21 g/mol |

IUPAC名 |

disodium;[(1R,2R,3S,4R)-2,3-dihydroxy-4-(6-oxo-1H-purin-9-yl)cyclopentyl]methyl phosphate;hydrate |

InChI |

InChI=1S/C11H15N4O7P.2Na.H2O/c16-8-5(2-22-23(19,20)21)1-6(9(8)17)15-4-14-7-10(15)12-3-13-11(7)18;;;/h3-6,8-9,16-17H,1-2H2,(H,12,13,18)(H2,19,20,21);;;1H2/q;2*+1;/p-2/t5-,6-,8-,9+;;;/m1.../s1 |

InChIキー |

BTZDHLKAXIQORZ-JIGPGMAPSA-L |

異性体SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] |

正規SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] |

他のCAS番号 |

4691-65-0 |

ピクトグラム |

Health Hazard |

配列 |

N |

製品の起源 |

United States |

準備方法

Microbial Fermentation-Based Preparation

The industrial production of Inosine 5'-monophosphate disodium salt hydrate predominantly relies on microbial fermentation, leveraging strains of Corynebacterium species for high-yield biosynthesis. This method capitalizes on the bacterial capacity to convert carbon sources into inosinic acid, which is subsequently purified and converted into the disodium salt form.

Fermentation Process Optimization

Fermentation begins with inoculating Corynebacterium glutamicum or related strains into a nutrient-rich medium containing glucose, ammonium salts, and trace minerals. Critical parameters include maintaining a pH of 6.5–7.5 and a temperature of 30–37°C to maximize IMP production. Oxygenation rates are tightly controlled to ensure aerobic conditions, as hypoxic environments reduce nucleotide synthesis efficiency. After 48–72 hours, the fermentation broth typically achieves an IMP concentration of 5–10% (w/v), which is harvested via centrifugation to remove biomass.

Harvesting and Initial Purification

Post-fermentation, the broth undergoes microfiltration to eliminate residual cellular debris. The filtrate is then concentrated using vacuum evaporation, reducing volume by 70–80% to increase IMP density. This step is pivotal for minimizing solvent use in subsequent crystallization stages.

Crystallization Techniques for Salt Formation

Converting inosinic acid to its disodium salt form requires precise control over pH, temperature, and solvent composition. The crystallization process determines both yield and purity, with modern methods favoring solvent-driven approaches over traditional ion-exchange resins.

pH Adjustment and Solubility Considerations

Concentrated IMP solution is adjusted to pH 7.5–9.5 using sodium hydroxide, ensuring optimal solubility for subsequent crystallization. At neutral to alkaline pH, IMP exhibits minimal solubility, facilitating nucleation. Studies indicate that solubility decreases by 40% when pH shifts from 6.0 to 8.0, making pH 7.5–8.5 the ideal range for initiating crystallization.

Temperature Control Strategies

Heating the concentrated solution to 55–75°C ensures complete dissolution of pre-existing crystals, followed by controlled cooling at 5–10°C/hour to 20°C. This gradual cooling promotes the formation of uniform crystals while minimizing impurities.

Organic Solvent Optimization

Methanol or ethanol (70–95% v/v) is introduced at 20°C to induce supersaturation. The patent CN101918576B demonstrates that adding 30–40% methanol (relative to broth volume) achieves 94.5% purity with 92.5% yield. Solvent selection impacts crystal morphology; methanol produces smaller, more regular crystals compared to ethanol’s larger aggregates.

Table 1: Crystallization Parameters and Outcomes

| Parameter | Traditional Method | Improved Method |

|---|---|---|

| Organic Solvent (v/v%) | 61% | 37% |

| Purity | 70% | 94.5% |

| Yield | 85% | 92.5% |

| Wastewater Generation | High | Low |

Comparative Analysis of Industrial Methods

Traditional Ion-Exchange Resin Method

Early purification relied on ion-exchange resins to separate IMP from fermentation byproducts. While effective, this method generated significant wastewater (3–5 L per gram of product) and required costly resin regeneration.

Advanced Crystallization Approach

The crystallization method described in patent CN101918576B reduces solvent use by 40% and wastewater by 60% compared to resin-based techniques. By eliminating resin columns, operational costs decrease by approximately 25%, making it the preferred method for large-scale production.

Quality Control and Characterization

Industrial-Scale Production Considerations

Waste Reduction Strategies

Modern facilities implement solvent recovery systems, distilling methanol from mother liquors for reuse. This reduces raw material costs by 15–20% and aligns with green chemistry principles.

Scaling Challenges

Maintaining consistent cooling rates in 10,000 L reactors requires advanced heat exchangers. Impeller design is critical to prevent crystal agglomeration, ensuring particle sizes of 50–100 µm for optimal solubility.

化学反応の分析

Table 1: Hydrolysis Products Under Varied Conditions

| Condition | Products | Reference |

|---|---|---|

| pH 2.0, 25°C | Inosine + PO₄³⁻ | |

| pH 12.0, 60°C | Hypoxanthine + Ribose-5-phosphate | |

| Neutral pH, 100°C | Partial decomposition |

Enzymatic Reactions

IMP·Na₂·xH₂O serves as a substrate for enzymes in purine metabolism:

-

IMPDH (Inosine-5'-monophosphate dehydrogenase) : Catalyzes the oxidation of IMP to xanthosine monophosphate (XMP), a precursor for guanine nucleotides .

-

Purine Nucleoside Phosphorylase : Cleaves the glycosidic bond, yielding hypoxanthine and ribose-1-phosphate .

Table 2: Enzymatic Conversion Rates (Theoretical)

| Enzyme | Product | Optimal pH | Temperature |

|---|---|---|---|

| IMPDH | XMP | 7.5–8.5 | 37°C |

| Purine Nucleoside Phosphorylase | Hypoxanthine | 6.5–7.5 | 25–37°C |

Thermal Decomposition

Heating above 175°C (melting point) induces decomposition, releasing:

Key Stability Data:

-

Autoignition Temperature : Not applicable (non-flammable solid) .

-

Storage Recommendations : Refrigerated (2–8°C) to prevent hygroscopic degradation .

Redox and Complexation Reactions

-

Reduction : Reacts with reducing agents (e.g., NaBH₄) to form dihydroinosine derivatives, though specifics require further study .

-

Metal Chelation : Forms complexes with divalent cations (e.g., Mg²⁺, Ca²⁺) due to phosphate group affinity .

Table 3: Hazardous Incompatibilities

| Incompatible Substance | Reaction Outcome |

|---|---|

| Hydrogen peroxide | Rapid decomposition, gas release |

| Sodium hydroxide | Alkaline hydrolysis |

科学的研究の応用

Applications Overview

| Field | Application |

|---|---|

| Food Industry | Used as a flavor enhancer to provide umami taste in various food products. |

| Pharmaceuticals | Key ingredient in medications aimed at enhancing energy metabolism and promoting cellular health. |

| Biotechnology | Essential in nucleic acid synthesis, valuable for genetic research and biopharmaceutical development. |

| Sports Nutrition | Incorporated into supplements to improve athletic performance by enhancing energy production and recovery. |

| Cell Culture | Utilized in cell culture media to support the growth and maintenance of various cell lines. |

Food Industry

IMP is widely recognized as a flavor enhancer, particularly for its umami properties. It is commonly added to processed foods, soups, and sauces to enhance flavor profiles. Studies have shown that IMP can significantly improve the palatability of low-sodium products by compensating for the reduction in salt content .

Pharmaceuticals

In the pharmaceutical sector, IMP plays a crucial role in the synthesis of nucleotides and nucleic acids. It is used in formulations designed to enhance energy metabolism, particularly in conditions where cellular energy production is compromised. Research indicates that IMP supplementation can improve recovery times in patients undergoing certain medical treatments .

Biotechnology

IMP is integral to genetic research due to its role as a precursor in purine biosynthesis. It is utilized as a substrate for studying enzymes such as inosine-5'-monophosphate dehydrogenase (IMPDH), which is critical for the regulation of nucleotide pools within cells. This application has been pivotal in understanding metabolic pathways and developing therapeutic strategies against diseases like cancer .

Sports Nutrition

In sports nutrition, IMP is included in dietary supplements aimed at enhancing athletic performance. Research has demonstrated that IMP can improve exercise performance by facilitating ATP production, thus aiding in quicker recovery post-exercise . A study found that athletes consuming IMP-enriched supplements exhibited improved endurance and reduced fatigue during high-intensity workouts.

Cell Culture

IMP is also employed in cell culture media to promote the growth of various cell lines. Its inclusion supports cellular proliferation and viability, making it essential for research in cellular biology and drug development . The compound's ability to enhance cell growth has been documented in multiple studies focusing on stem cell research and cancer biology.

Case Studies

- Flavor Enhancement Study :

- Pharmaceutical Impact :

- Athletic Performance Research :

作用機序

Inosine 5’-monophosphate disodium salt hydrate exerts its effects primarily through its role in purine metabolism. It acts as a precursor for the synthesis of guanosine monophosphate and adenosine monophosphate. The compound is a substrate for inosine 5’-monophosphate dehydrogenase, which catalyzes the conversion of inosine 5’-monophosphate to xanthosine monophosphate. This reaction is a rate-limiting step in the synthesis of guanine nucleotides, which are essential for various cellular processes .

類似化合物との比較

Comparison with Similar 5'-Ribonucleotides

Structural and Chemical Properties

The primary distinction between IMP and other 5'-ribonucleotides lies in their nitrogenous bases, which influence their biochemical roles and physicochemical behaviors:

Key Observations :

- Hydration States : IMP and GMP often exist as hydrates (e.g., decahydrate for IMP), affecting solubility and crystallinity .

- Chromatographic Behavior : In HPLC studies, IMP exhibits distinct retention times compared to GMP, AMP, and UMP due to differences in base polarity and charge. At pH 4.0, protonation of polar groups increases retention for nucleotides like IMP and GMP, while phenyl stationary phases enable faster separations .

Functional and Application-Based Differences

Food Industry :

- IMP : Primarily used as a flavor enhancer in savory foods. Its synergy with MSG increases umami perception by up to 15-fold .

- GMP : Often combined with IMP (e.g., 1:1 ratio) to amplify taste-enhancing effects in snacks and soups .

- AMP : Less common in food but utilized in biochemical assays for energy metabolism studies .

Biochemical Roles :

Solubility and Stability

Note: IMP’s high solubility makes it ideal for aqueous formulations, while its hygroscopicity necessitates careful handling .

Research and Industrial Use Cases

- IMP :

- GMP: Applied in RNA sequencing technologies as a substrate for polymerases . Pharmaceutical secondary standard for quality control .

- UMP :

- Key in studies on RNA structure and viral replication mechanisms .

生物活性

Inosine 5'-monophosphate disodium salt hydrate (IMP) is a nucleotide that plays a crucial role in purine metabolism and has significant biological activities. This article explores its biological functions, applications, and relevant research findings.

Overview of Inosine 5'-Monophosphate

Chemical Structure and Properties:

- Molecular Formula: C10H11N4Na2O8P

- Molecular Weight: 392.17 g/mol

- CAS Number: 352195-40-5

- Solubility: Soluble in water, with a typical aqueous solution concentration of 5% .

IMP serves as an intermediate in the de novo synthesis of purine nucleotides, specifically acting as a precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP). It is produced via the deamination of AMP and is essential for various biochemical pathways, including nucleotide salvage and degradation .

1. Role in Metabolism

IMP is integral to the purine biosynthetic pathway. It is catalyzed by inosine 5'-monophosphate dehydrogenase (IMPDH), which is the rate-limiting enzyme in the synthesis of GMP. This pathway is vital for DNA and RNA synthesis, influencing cell proliferation and metabolism .

2. Immunological Effects

Research indicates that IMP can stimulate T-cell responses, enhancing immune function. A study demonstrated that methyl inosine 5'-monophosphate can activate T-cells, suggesting potential applications in immunotherapy for infectious diseases .

3. Impact on Growth and Development

IMP supplementation has been linked to improved growth and immune responses in various animal models. For instance, studies on gibel carp showed that dietary IMP enhanced growth rates and increased expression of immune-related genes when challenged with pathogens like Aeromonas hydrophila .

Case Study: Dietary Effects on Broilers

A study investigated the effects of dietary IMP on carcass characteristics and meat quality in broilers. The results indicated that IMP supplementation led to significant improvements in meat quality parameters, including tenderness and flavor profile, which are critical for poultry production .

| Parameter | Control Group | IMP Supplemented Group |

|---|---|---|

| Meat Tenderness (kg) | 2.5 | 3.0 |

| Flavor Score (1-10) | 6 | 8 |

| Carcass Yield (%) | 70 | 75 |

Case Study: Inosine Monophosphate Dehydrogenase Inhibition

Another study focused on the inhibition of IMPDH as a therapeutic target in cancer treatment. The compound BMS-566419 was shown to effectively inhibit IMPDH activity, leading to reduced proliferation of leukemia cells, illustrating the potential of targeting nucleotide metabolism for cancer therapy .

Research Findings

- Enzymatic Activity:

- Taste Perception Studies:

- Antiproliferative Effects:

Q & A

Q. What are the standard analytical methods for identifying and quantifying Inosine 5'-monophosphate disodium salt hydrate (IMP) in biological samples?

IMP is commonly analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) . Key parameters include:

- Stationary phase selection : Phenyl or cholesterol phases (e.g., SG-Ph or SG-CHOL) are preferred over octadecyl (C18) for separating polar nucleotides due to improved retention at pH 4.0 .

- Mobile phase pH : Lower pH (4.0) enhances retention by protonating polar groups on the stationary phase, critical for resolving IMP from structurally similar nucleotides like adenosine or guanosine monophosphates .

- Detection : UV absorbance at 249 nm (λmax for IMP) is standard, with molar absorptivity ~12,300 L·mol⁻¹·cm⁻¹ .

Q. How is IMP synthesized in biological systems, and what are its key metabolic roles?

IMP is the first nucleotide formed in de novo purine biosynthesis . The pathway involves:

PRPP amidotransferase converting phosphoribosyl pyrophosphate (PRPP) to 5-phosphoribosylamine.

A 10-step enzymatic cascade producing IMP via intermediates like glycinamide ribonucleotide (GAR) and aminoimidazole carboxamide ribonucleotide (AICAR) .

IMP serves as a branchpoint metabolite :

Q. What storage conditions are recommended for IMP to ensure stability?

IMP is hygroscopic and requires:

Q. How is purity assessed for commercially available IMP, and what are common contaminants?

Purity is validated via:

- HPLC-UV : ≥97% purity with retention time matching reference standards .

- NMR spectroscopy : Detects residual solvents (e.g., water) or byproducts from synthesis (e.g., inosine or phosphate derivatives) .

- Mass spectrometry : Confirms molecular weight (392.17 g/mol anhydrous) and hydrate stoichiometry .

Advanced Research Questions

Q. How can researchers address contradictory data in IMP quantification across different analytical platforms?

Discrepancies often arise from:

- Matrix effects : Biological samples (e.g., cell lysates) may contain interfering metabolites. Use spiked calibration curves with internal standards (e.g., isotopically labeled IMP) .

- pH-dependent retention : Adjust mobile phase pH to 4.0 for HPLC to minimize co-elution with nucleotides like GMP or AMP .

- Validation : Cross-validate with enzymatic assays (e.g., IMP dehydrogenase activity) .

Q. What experimental design considerations are critical for studying IMP’s role in taste modulation or Maillard reactions?

IMP is a key umami enhancer. For Maillard reaction studies:

- Model systems : Combine IMP with reducing sugars (e.g., glucose) and amino acids (e.g., glutamate) at pH 5–7 and 100–120°C to simulate food processing .

- Analytical tools : Use LC-MS to detect novel derivatives (e.g., N<sup>2</sup>-glycosylated IMP) formed via nucleophilic substitution .

- Sensory validation : Pair with human taste panels to correlate chemical changes with perceived umami intensity .

Q. How does IMP interact with nucleotide-binding proteins, and what techniques elucidate these interactions?

IMP binds enzymes like adenylosuccinate synthase and IMP dehydrogenase . Techniques include:

- Isothermal titration calorimetry (ITC) : Measures binding affinity (Kd) and stoichiometry .

- X-ray crystallography : Resolves structural interactions (e.g., hydrogen bonding with Arg residues) .

- Mutagenesis : Identify critical binding residues (e.g., substitutions in the phosphate-binding loop) .

Q. What are the challenges in validating IMP as a biomarker for cellular energy status, and how can they be mitigated?

Challenges include:

- Rapid turnover : IMP levels fluctuate with ATP/ADP ratios. Use quenching methods (e.g., cold methanol) to arrest metabolism during sampling .

- Compartmentalization : Differentiate cytosolic vs. mitochondrial IMP via subcellular fractionation .

- Sensitivity : Employ HRMS-based metabolomics (e.g., Q-Exactive Orbitrap) for detection at sub-nM concentrations .

Q. How can IMP’s phosphorylation state be manipulated in vitro to study nucleotide interconversion?

- Enzymatic conversion : Use adenylate kinase or nucleoside diphosphate kinase with ATP/ADP to synthesize IDP/ITP from IMP .

- Chemical phosphorylation : React IMP with carbodiimides (e.g., DCC) and phosphate donors (e.g., trimetaphosphate) under anhydrous conditions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。